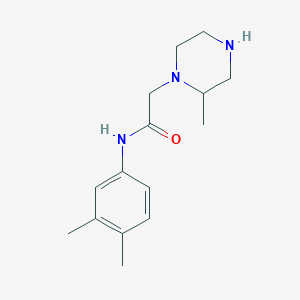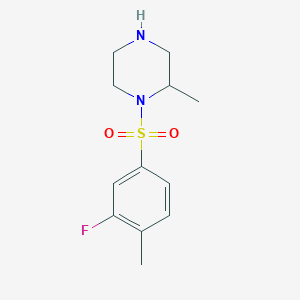![molecular formula C12H12ClNO5 B7556032 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid](/img/structure/B7556032.png)
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has recently gained attention in the scientific community for its potential use in cancer treatment.
Mechanism of Action
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid targets RNA polymerase I transcription by binding to the DNA promoter region of ribosomal RNA genes. This binding prevents the recruitment of transcription factors and RNA polymerase I to the promoter, leading to the inhibition of ribosomal RNA synthesis. This inhibition activates the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid has also been shown to have an effect on the tumor microenvironment, leading to the inhibition of angiogenesis and the induction of an immune response against cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid is its selectivity for cancer cells, which allows for targeted cancer treatment with minimal toxicity to normal cells. Another advantage is its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy. One limitation of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid is its potential toxicity at high doses, which may limit its use in clinical settings. Another limitation is the potential for cancer cells to develop resistance to 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid over time.
Future Directions
For 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid research include the development of more effective and less toxic analogs, the identification of biomarkers for patient selection, and the investigation of combination therapies with other cancer treatments. Additional research is also needed to understand the mechanisms of resistance to 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid and to develop strategies to overcome resistance. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid in human patients.
Synthesis Methods
The synthesis method of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid involves the reaction of 7-chloro-1,3-benzodioxole-5-carbonyl chloride with N-(tert-butoxycarbonyl)-L-proline methyl ester to form 2-(7-chloro-1,3-benzodioxol-5-yl)-N-[(tert-butoxycarbonyl)amino]propanamide. This intermediate is then reacted with methylamine to produce 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid.
Scientific Research Applications
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid has been extensively studied for its potential use in cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, which is overactive in many cancer cells. This inhibition leads to the activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells. 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid has shown promising results in preclinical studies for the treatment of various types of cancer, including breast cancer, ovarian cancer, and hematological malignancies.
properties
IUPAC Name |
2-[(7-chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO5/c1-6(12(16)17)14(2)11(15)7-3-8(13)10-9(4-7)18-5-19-10/h3-4,6H,5H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJLLAYOUHQYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)C1=CC2=C(C(=C1)Cl)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile](/img/structure/B7555966.png)





![2-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl-methylamino]propanoic acid](/img/structure/B7556024.png)
![3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid](/img/structure/B7556040.png)



